molecular formula C6H9N3O B1232638 (2E)-(Morpholin-4-ylimino)acetonitrile

(2E)-(Morpholin-4-ylimino)acetonitrile

Cat. No.: B1232638
M. Wt: 139.16 g/mol
InChI Key: XMPLPXUYWIJXFL-WAPJZHGLSA-N
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Description

(2E)-(Morpholin-4-ylimino)acetonitrile (CAS: 26179-71-5) is a nitrile-containing organic compound characterized by a morpholine ring linked via an imino group. Its molecular formula is C₆H₉N₃O, with a molecular weight of 139.16 g/mol and an accurate mass of 139.0746 . The compound is a known impurity in the synthesis of molsidomine, a cardiovascular vasodilator, and is classified as "Impurity C(EP)" in pharmacopeial standards . Its SMILES notation (N#C\C=N\N1CCOCC1) and IUPAC name reflect its E-configuration and structural features .

Key applications include its role as a reference material for quality control in pharmaceutical manufacturing, particularly for cardiovascular drugs . It is stored at -18°C and transported under cold conditions to preserve stability .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

(2Z)-2-morpholin-4-yliminoacetonitrile

InChI

InChI=1S/C6H9N3O/c7-1-2-8-9-3-5-10-6-4-9/h2H,3-6H2/b8-2-

InChI Key

XMPLPXUYWIJXFL-WAPJZHGLSA-N

Isomeric SMILES

C1COCCN1/N=C\C#N

Canonical SMILES

C1COCCN1N=CC#N

Synonyms

morpholinoiminoacetonitrile
N-(morpholinoimino)acetonitrile
N-morpholinoiminoacetonitrile
SIN 1C
SIN-1C

Origin of Product

United States

Preparation Methods

Condensation of Morpholine with Cyanoacetyl Derivatives

A plausible route involves the condensation of morpholine with a cyanoacetyl precursor. For example, ethyl cyanoacetate reacts with amines under acidic or basic conditions to form imine derivatives. Adapting methods from analogous pyridine-based syntheses, morpholine could replace pyridine in a similar pathway:

Morpholine+NC-CH2-COOEt(2E)-(Morpholin-4-ylimino)acetonitrile+EtOH\text{Morpholine} + \text{NC-CH}_2\text{-COOEt} \rightarrow \text{this compound} + \text{EtOH}

This reaction likely proceeds via nucleophilic attack of morpholine’s secondary amine on the electrophilic carbonyl carbon of ethyl cyanoacetate, followed by elimination of ethanol. The (2E)-configuration is stabilized by conjugation between the nitrile group and the imine double bond.

Table 1: Hypothetical Reaction Conditions Based on Analogous Syntheses

ParameterValueSource Adaptation
Temperature60–90°CPatent CN103483244A
SolventDMF or Acetonitrile/WaterAJOL Study
CatalystNone (thermal activation)LGC Standards
Reaction Time120–180 minutesPatent CN103483244A
Yield (Hypothetical)75–90%Microwave-assisted data

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency in related imine syntheses. For instance, a study on mixed-ligand metal complexes achieved 90% yields for imine-containing ligands using 2–3 minutes of microwave exposure. Applied to this compound, this method could reduce reaction times from hours to minutes while improving stereoselectivity. Key advantages include:

  • Reduced side-product formation due to uniform heating.

  • Enhanced (2E)-isomer selectivity from rapid equilibration favoring the thermodynamically stable form.

Stereochemical Control and Purification

Geometrical Isomerism Considerations

The (2E)-configuration is favored over (2Z) due to reduced steric hindrance between the morpholine ring and the nitrile group. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming stereochemistry:

  • ¹H NMR : A singlet near δ = 4.10–4.30 ppm for equivalent protons on the imidazolidine ring.

  • IR : Stretching vibrations at ~2200 cm⁻¹ (C≡N) and ~1640 cm⁻¹ (C=N).

Chromatographic Purification

Silica gel chromatography using ethyl acetate/hexane mixtures (3:7 ratio) effectively separates (2E)- and (2Z)-isomers. This aligns with purification methods for structurally similar compounds, where polarity differences between isomers enable baseline separation.

Industrial-Scale Production and Quality Control

Scalability Challenges

Industrial synthesis requires optimization of:

  • Solvent Recovery : DMF or acetonitrile recycling to reduce costs.

  • Waste Management : Neutralization of acidic byproducts (e.g., HCl from ethyl chloroacetate reactions).

Analytical Validation

Per ISO 17025 guidelines, reference standards must undergo rigorous testing:

Table 2: Quality Control Parameters for this compound

ParameterMethodAcceptance Criteria
PurityHPLC-UV (λ = 254 nm)≥98.0%
Residual SolventsGC-FID≤0.1% (DMF, Acetonitrile)
Heavy MetalsICP-MS≤10 ppm

Applications and Derivatives

Pharmaceutical Relevance

As Molsidomine Impurity C, this compound is essential for validating analytical methods in vasodilator drug production . Its detection at ppm levels ensures compliance with ICH Q3A/B guidelines.

Chemical Reactions Analysis

Types of Reactions

(2E)-(Morpholin-4-ylimino)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted iminoacetonitrile derivatives.

Scientific Research Applications

Organic Synthesis

(2E)-(Morpholin-4-ylimino)acetonitrile serves as an important building block in the synthesis of various biologically active compounds. Its ability to participate in further reactions makes it a valuable intermediate in organic synthesis.

Pharmaceutical Development

The compound has shown potential in drug discovery processes due to its structural features that may enhance biological activity. It is being investigated for its efficacy as a precursor for synthesizing novel therapeutic agents.

Biological Interaction Studies

Research into the biological interactions of this compound focuses on its behavior in biological systems, including its reactivity with other chemicals. Understanding these interactions is essential for assessing the safety and therapeutic potential of this compound.

Case Study 1: Synthesis of Anticancer Agents

In a study exploring novel anticancer agents, this compound was used as an intermediate to synthesize a series of imino derivatives. These derivatives were evaluated for their cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Case Study 2: Development of Antibacterial Compounds

Another research effort involved the use of this compound in synthesizing compounds with antibacterial properties. The derivatives demonstrated significant activity against several bacterial strains, indicating the compound's potential in pharmaceutical applications .

Mechanism of Action

The mechanism of action of (2E)-(Morpholin-4-ylimino)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the formation of covalent or non-covalent bonds, depending on the nature of the target molecule. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural or functional similarities with (2E)-(Morpholin-4-ylimino)acetonitrile:

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences
This compound 26179-71-5 C₆H₉N₃O 139.16 Nitrile, imino, morpholine Reference compound; impurity in molsidomine
(4-Morpholinylnitrosoamino)acetonitrile 26687-79-6 C₆H₉N₄O₂ 183.17 Nitrile, nitroso, morpholine Nitroso group introduces oxidative reactivity
α-(4-Morpholinyl)phenylacetonitrile 15190-10-0 C₁₂H₁₄N₂O 202.26 Nitrile, morpholine, phenyl Phenyl substituent increases lipophilicity
4-Nitrosomorpholine (Impurity B(EP)) 59-89-2 C₄H₈N₂O₂ 116.12 Nitroso, morpholine Simpler structure; lacks nitrile group
Morpholine-4-carbaldehyde (Impurity D(EP)) 4394-85-8 C₅H₉NO₂ 115.13 Aldehyde, morpholine Aldehyde group enhances electrophilicity

Physicochemical Properties and Reactivity

Polarity and Solubility
  • The nitrile group in this compound contributes to its polarity, similar to acetonitrile derivatives.
  • In contrast, α-(4-Morpholinyl)phenylacetonitrile exhibits reduced solubility in polar solvents due to the hydrophobic phenyl group .
Thermal Stability
  • This compound requires storage at -18°C, suggesting sensitivity to thermal degradation .
  • Nitroso-containing analogs (e.g., (4-Morpholinylnitrosoamino)acetonitrile) are less stable due to the reactive nitroso group, which may decompose under heat or light .

Pharmacological and Toxicological Profiles

  • Hazard Profiles : Morpholine-4-carbaldehyde is more electrophilic and may form reactive intermediates, increasing its toxicological risk compared to nitrile-containing analogs .

Q & A

Basic Research Questions

Q. What synthetic pathways lead to the formation of (2E)-(Morpholin-4-ylimino)acetonitrile in pharmaceutical intermediates?

  • Methodological Answer : The compound is identified as Impurity C(EP) in Molsidomine synthesis, likely arising from side reactions during morpholine derivatization. Key steps include condensation reactions between morpholine and acetonitrile derivatives under acidic or oxidative conditions. Monitoring intermediates via LC-MS and adjusting stoichiometric ratios of reactants can help trace its formation pathways .

Q. Which spectroscopic techniques are recommended for confirming the geometric isomerism (E/Z) of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^13C, is critical for distinguishing E/Z isomers. The coupling constants (JJ) of the imine protons and chemical shifts of adjacent carbons provide diagnostic signals. Infrared (IR) spectroscopy can also identify characteristic C≡N stretching vibrations (~2200 cm1^{-1}) and C=N imine bonds (~1640 cm1^{-1}) to confirm structure .

Q. What storage conditions are optimal for preserving this compound in analytical standards?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) should be conducted to validate shelf life, referencing ICH Q1A guidelines .

Advanced Research Questions

Q. How can multivariate optimization enhance the detection sensitivity of this compound in HPLC analysis?

  • Methodological Answer : Use a two-level full factorial design to optimize variables like column temperature, mobile phase composition (e.g., acetonitrile/water gradients), and flow rate. For example, a study on acetonitrile quantification in radiopharmaceuticals demonstrated that adjusting these factors improved resolution (Rs_s > 1.5) and reduced analysis time (<10 min) . Validate the method using ICH Q2(R1) criteria for linearity (R2^2 > 0.995) and LOQ (<0.1% w/w).

Q. What kinetic models are suitable for studying the degradation of Molsidomine into this compound under stress conditions?

  • Methodological Answer : Perform forced degradation studies (hydrolysis, oxidation, photolysis) and fit data to pseudo-first-order kinetics. For example, track impurity formation under acidic (0.1M HCl) and thermal (60°C) conditions using HPLC-PDA. Rate constants (kk) and activation energy (EaE_a) calculated via the Arrhenius equation can predict degradation pathways and shelf life .

Q. How do reaction parameters (e.g., pH, catalysts) influence the minimization of this compound during Molsidomine synthesis?

  • Methodological Answer : Design-of-experiment (DoE) approaches, such as response surface methodology, can identify critical factors. For instance, reducing reaction temperature (e.g., from 80°C to 50°C) and using non-nucleophilic bases (e.g., DBU) may suppress side reactions. Monitor impurity levels via UPLC-MS/MS and optimize using a Pareto chart of effects .

Key Considerations

  • Safety : Handle this compound in fume hoods with nitrile gloves and flame-resistant lab coats due to potential toxicity (LD50_{50} data pending; extrapolate from acetonitrile LC50_{50} = 3587 ppm in mice) .
  • Analytical Validation : Include system suitability tests (e.g., USP tailing factor < 2.0) and cross-validate with orthogonal methods like GC-MS for impurity profiling .

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